molecular formula C26H22N2O6 B4666417 (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4666417
M. Wt: 458.5 g/mol
InChI Key: JCLRXNCHWIWWIH-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes an oxazole ring, nitro group, and phenoxypropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with 5-nitro-2-(3-phenoxypropoxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxypropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Valacyclovir Related Compound G: A compound with a similar structural motif used in pharmaceuticals.

    Metoclopramide Related Compound D: Another compound with a similar functional group used in medicinal chemistry.

Uniqueness

What sets (4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c1-18-7-5-8-19(15-18)25-27-23(26(29)34-25)17-20-16-21(28(30)31)11-12-24(20)33-14-6-13-32-22-9-3-2-4-10-22/h2-5,7-12,15-17H,6,13-14H2,1H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLRXNCHWIWWIH-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCCCOC4=CC=CC=C4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one
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(4E)-2-(3-methylphenyl)-4-[[5-nitro-2-(3-phenoxypropoxy)phenyl]methylidene]-1,3-oxazol-5-one
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